molecular formula C10H13BrN2 B6161872 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 1781844-70-9

8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B6161872
CAS No.: 1781844-70-9
M. Wt: 241.1
InChI Key:
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Description

8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 1st position on the benzodiazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the bromination of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxyl group.

    Reduction: Reduction reactions may involve the conversion of the bromine atom to a hydrogen atom, resulting in the formation of 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: 8-bromo-1-carboxyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.

    Reduction: 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.

    Substitution: 8-hydroxy-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine or 8-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.

Comparison with Similar Compounds

    1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Lacks the bromine atom at the 8th position.

    8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Contains a chlorine atom instead of a bromine atom at the 8th position.

    8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Contains a fluorine atom instead of a bromine atom at the 8th position.

Uniqueness: The presence of the bromine atom at the 8th position in 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine imparts unique electronic and steric properties to the compound, which can influence its reactivity and binding affinity to biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

CAS No.

1781844-70-9

Molecular Formula

C10H13BrN2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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